alpha-Methylhistamine

Vue d'ensemble

Description

Alpha-Methylhistamine is a histamine agonist selective for the receptor subtype H3. It has been observed to cause a decrease in blood pressure and heart rate in animal models .

Synthesis Analysis

Alpha-Methylhistamine has been synthesized and tritiated in the past for advancing our understanding of histamine receptors . The tritiation of several methylated histamine analogues, including alpha-Methylhistamine, has been described in the literature .

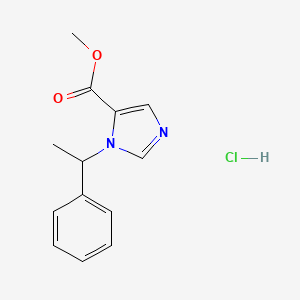

Molecular Structure Analysis

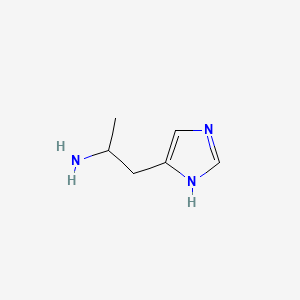

Alpha-Methylhistamine has a molecular formula of C6H11N3 and an average mass of 125.172 Da . Its systematic IUPAC name is 1-(1H-Imidazol-4-yl)propan-2-amine .

Physical And Chemical Properties Analysis

Alpha-Methylhistamine has a molar mass of 125.175 g·mol−1 and a log P value of -0.346 . These properties suggest that it is a relatively small molecule with moderate hydrophilicity.

Applications De Recherche Scientifique

1. Neurotransmitter Regulation and CNS Disorders

Alpha-methylhistamine, particularly as an H3-receptor agonist, has potential applications in the treatment of central nervous system (CNS) disorders. It regulates the activity of various neurotransmitters in the CNS, suggesting its potential as a therapeutic agent for several CNS disorders, including inflammatory and acid-related diseases. Azomethine prodrugs of (R)-alpha-methylhistamine have been developed to enhance its oral absorption and penetration into the brain, thus overcoming its pharmacokinetic disadvantages (Krause, Stark, & Schunack, 2001).

2. Gastrointestinal Tract Proliferation

Studies have shown that (R)-alpha-methylhistamine can promote epithelial cell proliferation in various parts of the rat gastrointestinal tract. This finding supports a role for histamine H3 receptors in the regulation of cell cycle in epithelial tissue, with implications for gut health and potentially for conditions involving abnormal cell proliferation (Grandi, Schunack, & Morini, 2006).

3. Gastric Mucosal Protection

Alpha-methylhistamine has been found to protect the gastric mucosa against various damaging agents. This protective action is mediated through the H3 receptors, as shown in studies where H3-receptor antagonists reversed the protective effects of alpha-methylhistamine. This suggests its potential application in the treatment of gastric disorders (Morini, Grandi, Stark, & Schunack, 2000).

4. Neural Excitation and Histamine Receptor Interaction

Alpha-methylhistamine has been observed to excite neurons in the human enteric nervous system through the activation of H1, H2, H3, and H4 receptors. This excitation involves all four histamine receptors, suggesting potential applications in treating functional and inflammatory bowel diseases (Breunig et al., 2007).

5. Migraine Prophylaxis

In clinical studies, Nα-methyl histamine, targeting H3 receptors, has shown efficacy in the prophylactic treatment of migraines. Its use has led to a significant reduction in migraine attack intensity, frequency, and duration, indicating its therapeutic potential in migraine management (Millán-Guerrero et al., 2006).

6. Regulation of Gastric Secretion and Lesions

N-alpha methyl histamine influences gastric secretion and gastrin release, and it has shown protective effects against acute gastric lesions. This highlights its potential application in managing gastric health and disorders related to gastric mucosal integrity (Kwiecień et al., 2001).

7. Asthma Treatment

Alpha-methylhistamine, as an H3 agonist, is being explored in the treatment of asthma. It inhibits the release of acetylcholine, indicating its potential as an antiasthmatic agent. This research is in the clinical development phase, suggesting its future application in respiratory disorders (Fozard, 2000).

Mécanisme D'action

Safety and Hazards

The safety data sheet for alpha-Methylhistamine dihydrochloride suggests that it should be used only for R&D and not for medicinal or household use . In case of accidental exposure, appropriate first aid measures such as moving the victim to fresh air, washing off with soap and water, and seeking medical attention are recommended .

Propriétés

IUPAC Name |

1-(1H-imidazol-5-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5(7)2-6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQIOISZPFVUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80990132 | |

| Record name | 1-(1H-Imidazol-5-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Methylhistamine | |

CAS RN |

6986-90-9 | |

| Record name | α-Methyl-1H-imidazole-5-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6986-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methylhistamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006986909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1H-Imidazol-5-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

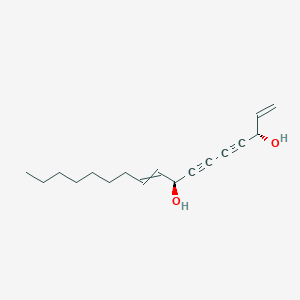

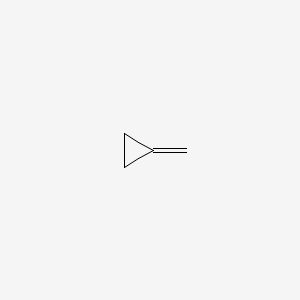

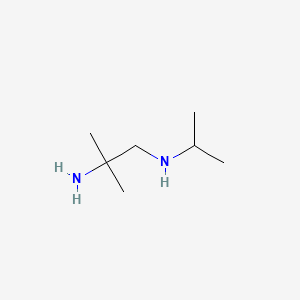

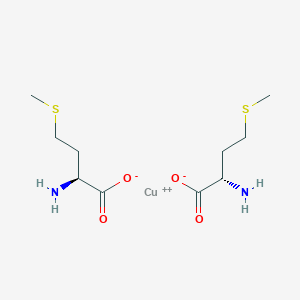

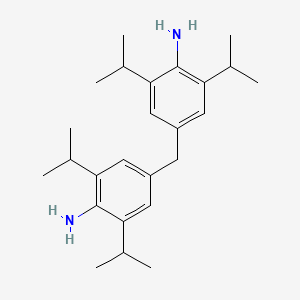

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[1,2-a]quinoxaline](/img/structure/B1220188.png)